molecular formula C15H25NO2S B14410644 4-Methyl-N-(octan-2-yl)benzene-1-sulfonamide CAS No. 81330-00-9

4-Methyl-N-(octan-2-yl)benzene-1-sulfonamide

Cat. No.: B14410644
CAS No.: 81330-00-9
M. Wt: 283.4 g/mol
InChI Key: VZWWMPFZJUXWQS-UHFFFAOYSA-N
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Description

4-Methyl-N-(octan-2-yl)benzene-1-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(octan-2-yl)benzene-1-sulfonamide typically involves the sulfonylation of amines. One common method is the reaction of 4-methylbenzenesulfonyl chloride with octan-2-ylamine in the presence of a base such as pyridine to neutralize the hydrochloric acid produced . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In industrial settings, the production of sulfonamides often involves large-scale sulfonylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(octan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the functional groups attached to the sulfonamide .

Mechanism of Action

The mechanism of action of 4-Methyl-N-(octan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-(octan-2-yl)benzene-1-sulfonamide is unique due to its specific alkyl chain (octan-2-yl) attached to the sulfonamide group. This structural feature can influence its solubility, reactivity, and biological activity compared to other sulfonamides .

Properties

CAS No.

81330-00-9

Molecular Formula

C15H25NO2S

Molecular Weight

283.4 g/mol

IUPAC Name

4-methyl-N-octan-2-ylbenzenesulfonamide

InChI

InChI=1S/C15H25NO2S/c1-4-5-6-7-8-14(3)16-19(17,18)15-11-9-13(2)10-12-15/h9-12,14,16H,4-8H2,1-3H3

InChI Key

VZWWMPFZJUXWQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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